Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Cyclization: The intermediate β-hydroxy ketone undergoes cyclization to form a pyrrole ring.
Thiazole Formation: The pyrrole intermediate is then reacted with a thioamide to form the thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups leads to the formation of alcohols.
Scientific Research Applications
Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: This compound has a chlorine atom instead of a bromine atom.
Ethyl 2-(2-(4-bromophenyl)-3-(3-chloro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: This compound has a chlorine atom on the benzoyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
617695-23-5 |
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Molecular Formula |
C25H20BrFN2O5S |
Molecular Weight |
559.4 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20BrFN2O5S/c1-4-34-24(33)22-13(3)28-25(35-22)29-19(14-7-9-16(26)10-8-14)18(21(31)23(29)32)20(30)15-6-5-12(2)17(27)11-15/h5-11,19,30H,4H2,1-3H3/b20-18+ |
InChI Key |
LERAVRVDMQCFJM-CZIZESTLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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